4-(Hydroxymethyl)benzamide

Vue d'ensemble

Description

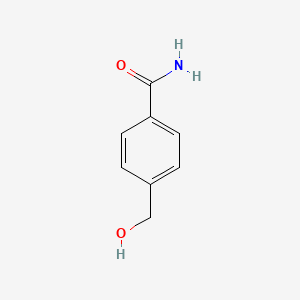

4-(Hydroxymethyl)benzamide is an organic compound with the molecular formula C8H9NO2 It consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an amide group (-CONH2) at the para position

Mécanisme D'action

Target of Action

The primary target of 4-(Hydroxymethyl)benzamide is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is known to interact with its target, trypsin-3, potentially influencing the enzyme’s activity .

Biochemical Pathways

This compound is used in the synthesis of C-terminally modified peptides via nucleophilic cleavage of the ester bond in solid phase linked peptide esters . This process results in peptides that are C-terminally functionalized as esters, amides, and thioesters .

Result of Action

Its role in the synthesis of c-terminally modified peptides suggests it may influence peptide structure and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. Another method involves the reduction of 4-formylbenzoic acid to 4-(hydroxymethyl)benzoic acid, followed by amidation.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis techniques. This involves attaching the starting material to a resin, followed by sequential addition of reagents to build the desired compound. The final product is then cleaved from the resin and purified .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 4-(Carboxymethyl)benzamide.

Reduction: 4-(Aminomethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Hydroxymethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a linker in solid-phase peptide synthesis.

Biology: It serves as a precursor for the synthesis of bioactive peptides and proteins.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of advanced materials and as a stabilizer in various formulations

Comparaison Avec Des Composés Similaires

- 4-(Aminomethyl)benzamide

- 4-(Carboxymethyl)benzamide

- 4-(Methoxymethyl)benzamide

Comparison: 4-(Hydroxymethyl)benzamide is unique due to the presence of both hydroxymethyl and amide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it versatile for various applications .

Activité Biologique

4-(Hydroxymethyl)benzamide, a derivative of benzamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a hydroxymethyl group attached to the benzene ring, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C8H9NO

- Molecular Weight : 151.16 g/mol

- Structure : The compound consists of a benzene ring with a hydroxymethyl (-CH2OH) and an amide (-CONH2) functional group.

Research indicates that this compound and its derivatives may exert various biological effects through different mechanisms:

- Cardiovascular Effects : A study on related benzamide derivatives demonstrated that they could reduce infarct size and improve left ventricular pressure (LVP) in heart failure models. The underlying mechanism was linked to M2-muscarinic receptor activation and nitric oxide synthase enzyme activation, suggesting potential cardioprotective properties .

- Antimicrobial Properties : Benzamide derivatives have been explored for their ability to inhibit bacterial cell division proteins, such as FtsZ, in pathogens like Staphylococcus aureus and Escherichia coli. This inhibition can disrupt bacterial proliferation and offers a promising avenue for antibiotic development .

- Neuropharmacological Effects : Some derivatives have shown activity at serotonin receptors, influencing gastrointestinal motility. This suggests that this compound could be relevant in treating conditions like irritable bowel syndrome or other gastrointestinal disorders .

Cardiovascular Research

In a controlled study using an ischemia-reperfusion injury model in rats, a derivative of this compound was shown to significantly decrease both the infarct area and LVP. The effects were notably inhibited when specific antagonists were introduced, indicating the involvement of muscarinic receptors and nitric oxide pathways in mediating these effects .

Antimicrobial Assays

A series of benzamide derivatives were synthesized and tested against various bacterial strains. The compounds demonstrated significant inhibitory effects on FtsZ GTPase activity, leading to decreased polymerization rates essential for bacterial cell division. This highlights the potential of this compound derivatives as novel antibacterial agents .

Research Findings Table

Propriétés

IUPAC Name |

4-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNMHHVYVQEPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342820 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87128-27-6 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-(Hydroxymethyl)benzamide (HMBA) in the context of these research papers?

A: HMBA is primarily used as a solid-phase synthesis resin linker in peptide chemistry. [, , , , , , , , , ] This means it acts as a handle, attaching the growing peptide chain to a solid support during synthesis.

Q2: What are the advantages of using HMBA resin in peptide synthesis?

A: HMBA resin offers several advantages. It allows for the synthesis of C-terminally modified peptides, which are difficult to produce using traditional methods. [, , , , , , , ] This is because HMBA allows for the selective cleavage of the peptide from the resin using various nucleophiles, leading to peptides with diverse C-terminal modifications like esters, amides, and thioesters. [, , , , , , , ] This method simplifies the purification process and can lead to higher yields, particularly for peptides prone to aggregation, like amyloid beta (Aβ). []

Q3: Can you give a specific example of how HMBA resin facilitates the synthesis of complex peptides?

A: One study showcased the synthesis of amyloid beta (Aβ) peptide (1-40) using HMBA resin. [] Aβ peptides are notoriously difficult to synthesize due to their aggregation tendencies. The researchers found that using HMBA resin, combined with a specific synthesis and purification protocol, resulted in higher yields of Aβ(1-40) compared to standard methods. []

Q4: Beyond peptide synthesis, has HMBA been explored in other applications related to materials science?

A: Yes, a study explored the use of HMBA, alongside urea, to modify the interface between polystyrene and poly(methyl methacrylate) block copolymers. [] By introducing HMBA and urea at the junction point of the two blocks, the researchers aimed to improve the line edge roughness (LER) of nanopatterns created using these copolymers. [] The introduction of hydrogen bonding via HMBA and urea led to a narrower interfacial width, resulting in a 25% reduction in LER compared to unmodified copolymers. [] This suggests potential applications of HMBA in nanofabrication and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.